3-[(2S)-pyrrolidin-2-yl]propan-1-ol
Description
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C7H15NO/c9-6-2-4-7-3-1-5-8-7/h7-9H,1-6H2/t7-/m0/s1 |
InChI Key |
JAAFQZNROQTUIW-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CCCO |
Canonical SMILES |
C1CC(NC1)CCCO |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Carboamination
This method constructs the pyrrolidine ring and propanol side chain in a single step (Figure 1A):
Reagents:
- Pd₂(dba)₃ (1 mol%)
- dppe ligand (2 mol%)
- NaOt-Bu base
- Toluene, 100°C
- Oxidative addition of aryl halide to Pd(0)
- Alkene insertion forms π-allyl intermediate
- Intramolecular amination closes pyrrolidine ring
- β-hydride elimination releases product
Optimized conditions achieve >20:1 diastereoselectivity through:
Chiral Pool Synthesis from (S)-Proline
Stepwise procedure (Figure 1B):
- N-Protection: (S)-proline → Boc-protected derivative (90% yield)
- Side chain elongation:
- Grignard addition to Weinreb amide (3 eq. MeMgBr)
- LiAlH₄ reduction (82% over two steps)
- Deprotection: TFA-mediated Boc removal (quantitative)
Reductive Amination Approach
- Ketone precursor: 3-oxo-pyrrolidine
- Amine source: (S)-α-methylbenzylamine
- Reducing agent: NaBH₃CN
- 48 hr at 60°C in MeOH
- pH maintained at 5-6 with AcOH
- Diastereomeric excess: 92% (S,S)
- Final hydrogenolysis removes chiral auxiliary
Chirality Control Methods
Asymmetric Induction
| Technique | Selectivity Factor (s) | Practical Considerations |
|---|---|---|
| Chiral Lewis acids | 8-12 | Requires stoichiometric amounts |
| Enzymatic resolution | >20 | Limited substrate scope |
| Chiral chromatography | N/A | Cost-prohibitive above 10g scale |
Cp₂ZrCl₂ induces anti-selectivity (d.r. 12:1) while SnCl₂ favors syn-adducts (d.r. 8:1) in key aldol steps.
Purification Protocols
- Initial extraction: EtOAc/H₂O (3× volumes)
- Acid-base wash:
- 0.5M HCl removes basic impurities
- Sat. NaHCO₃ neutralizes acidic residues
- Final purification:
- Silica gel chromatography (EtOAc/Hexanes 3:7 → 1:1)
- Recrystallization from MTBE/Heptane
- HPLC: 99.5% purity (Zorbax SB-C18, 250×4.6mm)
- Optical rotation: [α]D²⁵ = -34.5° (c 1.0, CHCl₃)
- MS (ESI): m/z 130.1 [M+H]+
Scale-Up Considerations
- Exothermic risk during Grignard additions
- Pd catalyst removal in API synthesis
- Enantiomer enrichment through crystallization
Industrial process (patent EP4382529A1):
- Uses diglyme as high-boiling solvent
- Implements continuous distillation for byproduct removal
- Achieves 44% overall yield across 4 steps
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-pyrrolidin-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-[(2S)-pyrrolidin-2-yl]propanal, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
3-[(2S)-pyrrolidin-2-yl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(2S)-pyrrolidin-2-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The hydroxyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocycle Variations
a. Pyridine Derivatives
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol ():
- Structure : Pyridine ring with chlorine substituents at positions 2 and 5; propargyl alcohol (C≡C-CH2OH) at position 3.
- Key Differences : The pyridine ring (aromatic, electron-deficient) contrasts with the saturated pyrrolidine in the target compound. The propargyl alcohol introduces rigidity and distinct reactivity (e.g., alkyne participation in click chemistry).
- Applications : Likely used in cross-coupling reactions or as a ligand in catalysis .
- 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol (): Structure: Pyridine ring with amino and iodine substituents; propanol chain at position 3. The pyridine’s aromaticity reduces basicity compared to pyrrolidine .
b. Pyrrolidine and Pyrrole Derivatives
- 3-[(2S)-2-Methylpyrrolidin-1-yl]propan-1-ol Hydrochloride (): Structure: Methyl group on the pyrrolidine nitrogen (N-methylpyrrolidine); propanol chain. Key Differences: The methyl substitution at the nitrogen increases steric hindrance and reduces hydrogen-bonding capacity compared to the target compound. The hydrochloride salt improves water solubility .
- 3-(1H-Pyrrol-2-yl)propan-1-ol (): Structure: Pyrrole ring (aromatic, conjugated) with a propanol chain. Key Differences: Pyrrole’s lower basicity (pKa ~17 vs. pyrrolidine’s ~11) and aromaticity alter reactivity and solubility. The lack of stereochemistry simplifies synthesis but limits chiral applications .
c. Hybrid and Complex Derivatives
- (S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol (): Structure: Pyrrolidine substituted with a fluorophenyl-methylaminoethyl group. Dual stereocenters complicate synthesis but may optimize receptor binding .
- (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Structure: Thiophene ring replaces pyrrolidine; methylamino group on the propanol chain. Key Differences: Thiophene’s sulfur atom increases electron-richness and alters metabolic stability. This compound is a key intermediate for duloxetine, highlighting pharmacological relevance .
Functional Group and Chain Modifications
- (E)-3-(3-Pyridyl)prop-2-en-1-ol (): Structure: Allylic alcohol conjugated to a pyridine ring. Key Differences: The α,β-unsaturated system enables Michael addition or Diels-Alder reactions. The planar geometry contrasts with the flexible propanol chain in the target compound .
N-(((3S,3aS)-7-(6-(3-Hydroxyprop-1-ynyl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide ():
Data Table: Structural and Functional Comparison
Biological Activity
3-[(2S)-pyrrolidin-2-yl]propan-1-ol, a compound with a pyrrolidine moiety, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure
The chemical structure of 3-[(2S)-pyrrolidin-2-yl]propan-1-ol can be represented as follows:
Biological Activity Overview
The biological activity of 3-[(2S)-pyrrolidin-2-yl]propan-1-ol is primarily linked to its interactions with various receptors and enzymes. Key areas of investigation include:
- Dopaminergic Activity : The compound has been explored for its potential as a dopaminergic agent. Studies suggest that modifications to the pyrrolidine structure can enhance affinity and selectivity for dopamine receptors, particularly D3 receptors, which are implicated in various neurological disorders .
- Antioxidant Properties : Research indicates that derivatives of pyrrolidine compounds exhibit significant antioxidant activity. For instance, certain analogs demonstrated high radical scavenging abilities in DPPH assays, suggesting potential applications in oxidative stress-related conditions .
- Anticancer Potential : Preliminary studies have shown that certain pyrrolidine derivatives possess antiproliferative effects against cancer cell lines, indicating a possible role in cancer therapy .
Structure-Activity Relationships (SAR)
Understanding the SAR of 3-[(2S)-pyrrolidin-2-yl]propan-1-ol is crucial for optimizing its biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of phenyl group | Enhanced affinity for D3 receptors |
| Substitution at the 4-position | Increased antioxidant activity |
| Alteration of side chains | Varied cytotoxic effects across different cancer lines |
Case Study 1: Dopamine Receptor Interaction
In a study investigating new dopaminergic agents, 3-[(2S)-pyrrolidin-2-yl]propan-1-ol was identified as a promising scaffold for developing selective D3 receptor antagonists/partial agonists. The compound's modifications led to improved CNS multiparameter optimization scores, indicating better blood-brain barrier permeability and reduced addictive liability compared to traditional opioids .
Case Study 2: Antioxidant Activity
A series of pyrrolidine derivatives were evaluated for their antioxidant properties using the DPPH radical scavenging method. The results indicated that certain modifications significantly increased the radical scavenging ability compared to ascorbic acid, a standard antioxidant .
Case Study 3: Anticancer Activity
In vitro studies on breast cancer cell lines showed that specific analogs of 3-[(2S)-pyrrolidin-2-yl]propan-1-ol exhibited cytotoxic effects at concentrations below 100 μM. The GI50 values ranged from 10 to 40 μM, demonstrating the compound's potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
